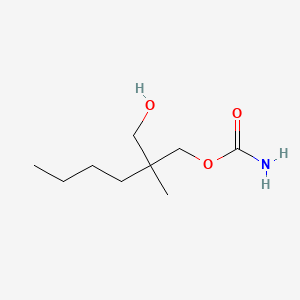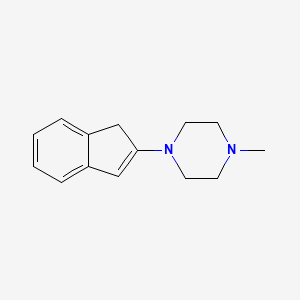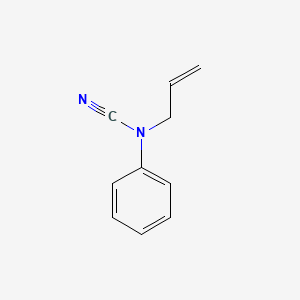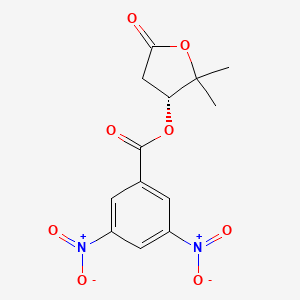
(E)-3-Methoxy-4'-nitrostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Methoxy-4’-nitrostilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, and this particular compound features a methoxy group at the 3-position and a nitro group at the 4’-position. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methoxy-4’-nitrostilbene typically involves a Wittig reaction. This reaction is a common method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphonium ylide from triphenylphosphine and an appropriate alkyl halide. This ylide then reacts with an aldehyde or ketone to form the desired stilbene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of (E)-3-Methoxy-4’-nitrostilbene may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Methoxy-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-Methoxy-4’-nitrostilbene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (E)-3-Methoxy-4’-nitrostilbene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Methoxy-4’-aminostilbene: Similar structure but with an amino group instead of a nitro group.
(E)-3-Methoxy-4’-chlorostilbene: Similar structure but with a chlorine atom instead of a nitro group.
(E)-3-Methoxy-4’-hydroxystilbene: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
(E)-3-Methoxy-4’-nitrostilbene is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
14064-58-5 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13NO3/c1-19-15-4-2-3-13(11-15)6-5-12-7-9-14(10-8-12)16(17)18/h2-11H,1H3/b6-5+ |
InChI-Schlüssel |
ZKWGCQHPGYOCSV-AATRIKPKSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)










